19,20-(E)-Vallesamine 19,20-(E)-Vallesamine 19,20-(E)-Vallesamine is a natural product found in Tabernaemontana citrifolia, Alstonia rostrata, and Alstonia scholaris with data available.
Brand Name: Vulcanchem
CAS No.: 3368-87-4
VCID: VC0203005
InChI: InChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20-/m0/s1
SMILES: CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

19,20-(E)-Vallesamine

CAS No.: 3368-87-4

Cat. No.: VC0203005

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

19,20-(E)-Vallesamine - 3368-87-4

Specification

CAS No. 3368-87-4
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate
Standard InChI InChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20-/m0/s1
SMILES CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC
Canonical SMILES CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC
Appearance Powder

Introduction

Chemical Identity and Properties

19,20-(E)-Vallesamine is characterized by its unique chemical structure and properties. It belongs to the indole alkaloid class, a diverse group of natural compounds known for their complex molecular structures and biological activities.

Basic Chemical Information

The compound's fundamental chemical information is summarized in the following table:

PropertyValue
Chemical FormulaC₂₀H₂₄N₂O₃
Molecular Weight340.4 g/mol
CAS Number3368-87-4
Creation DateFebruary 8, 2007
Last ModifiedFebruary 22, 2025

19,20-(E)-Vallesamine features a distinctive molecular structure that contributes to its potential biological activities. The compound contains multiple functional groups including an indole nucleus, which is common among many bioactive alkaloids . The stereochemistry and specific configuration of these functional groups play crucial roles in determining the compound's chemical reactivity and biological interactions with various molecular targets.

Nomenclature and Identification

19,20-(E)-Vallesamine is identified through various systematic names and chemical identifiers that provide precise information about its structure:

Identifier TypeValue
IUPAC Namemethyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate
InChIInChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20-/m0/s1
InChIKeyJZKSIYFJGCTTET-WBUQUAQWSA-N
SMILESC/C=C\1/CN2CC[C@@H]1C@(CO)C(=O)OC

The compound is also known by several synonyms, including Vallesamine and (5S)-4-[(E)-Ethylidene]-1,3,4,5,6,7-hexahydro-6-hydroxymethyl-2alpha,5-ethano-2H-azocino[4,3-b]indole-6beta-carboxylic acid methyl ester . These alternative names can be valuable when searching chemical databases and literature for information about this compound.

Natural Sources and Distribution

19,20-(E)-Vallesamine occurs naturally in several plant species, primarily within the Apocynaceae family. Understanding its natural distribution provides insights into potential sustainable sources for isolation and further study.

Plant Species Sources

The compound has been isolated from multiple plant species, each with its own unique phytochemical profile:

Plant SpeciesFamilyReference
Alstonia scholarisApocynaceae
Alstonia rostrataApocynaceae
Tabernaemontana citrifoliaApocynaceae
Tabernaemontana divaricataApocynaceae

Alstonia scholaris, commonly known as the Devil's tree or Dita bark tree, has been particularly well-studied for its rich alkaloid content. This tree has a long history of use in traditional medicine systems across Asia for treating various ailments, including respiratory disorders and malaria . The presence of 19,20-(E)-Vallesamine in this medicinal plant suggests potential therapeutic applications that align with some of the plant's traditional uses.

Co-occurring Compounds

Structural Features and Chemical Characterization

The chemical structure of 19,20-(E)-Vallesamine is characterized by several distinctive features that influence its physical properties, reactivity, and potential biological activities.

Core Structural Elements

19,20-(E)-Vallesamine possesses a complex tetracyclic framework with multiple functional groups:

  • An indole core structure, which is common among many neurologically active compounds

  • A tetracyclic ring system (1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene)

  • A hydroxymethyl group (-CH₂OH)

  • A methyl ester moiety (-COOCH₃)

  • An ethylidene side chain with E-configuration

These structural features confer specific three-dimensional properties to the molecule that are crucial for its potential biological activities. The rigid tetracyclic framework provides a defined spatial arrangement of functional groups that may interact with specific biological targets, while the hydroxymethyl and methyl ester groups offer potential hydrogen bonding sites and points for metabolic transformation within biological systems .

Stereochemistry and Configuration

Potential ActivityRelated Evidence
Anticancer effectsIndole alkaloids from Apocynaceae plants have demonstrated cytotoxic activities against various cancer cell lines
Antimalarial propertiesStructurally related alkaloids have shown activity against Plasmodium strains
Neurological effectsThe indole core structure is associated with various neurological activities

The compound's presence in plants with traditional medicinal uses further suggests potential therapeutic applications. Alstonia scholaris, for example, has been used in traditional medicine for respiratory conditions, malaria, and fever, which may be partly attributed to its alkaloid constituents including 19,20-(E)-Vallesamine .

Comparison with Related Alkaloids

19,20-(E)-Vallesamine shares structural similarities with other bioactive indole alkaloids. In a study on Tabernaemontana divaricata, it was identified alongside compounds such as ibogaine, which is known for its psychoactive and anti-addictive properties . These structural relationships provide valuable insights for understanding 19,20-(E)-Vallesamine's potential biological activities through comparative analysis.

Synthesis and Chemical Modifications

Understanding the synthetic pathways and potential chemical modifications of 19,20-(E)-Vallesamine is important for developing more efficient production methods and potentially enhancing its biological activities.

Synthetic Approaches

Research Status and Future Directions

The current state of research on 19,20-(E)-Vallesamine indicates several promising directions for future investigation.

Current Research Limitations

Research specifically focused on 19,20-(E)-Vallesamine remains relatively limited compared to other indole alkaloids. The available studies primarily concentrate on:

  • Structural elucidation and chemical characterization

  • Isolation techniques from natural sources

  • Initial assessment of biological activities

This limited research scope presents an opportunity for more comprehensive studies to fully explore the compound's potential.

Future Research Opportunities

Based on the properties of related compounds and preliminary findings, future research on 19,20-(E)-Vallesamine could explore:

  • Comprehensive pharmacological profiling using modern screening techniques

  • Detailed structure-activity relationship studies

  • Investigations into specific cellular and molecular targets

  • Development of more efficient synthetic pathways

  • Exploration of semi-synthetic derivatives with enhanced properties

  • Potential applications in drug discovery programs

These research directions could significantly advance our understanding of 19,20-(E)-Vallesamine and potentially lead to valuable applications in medicine and other fields .

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